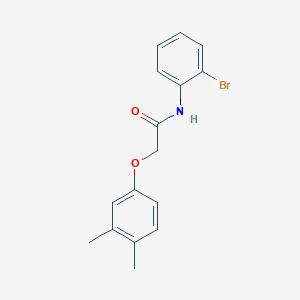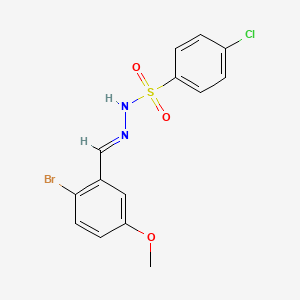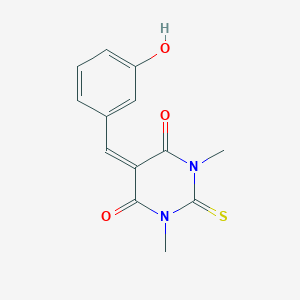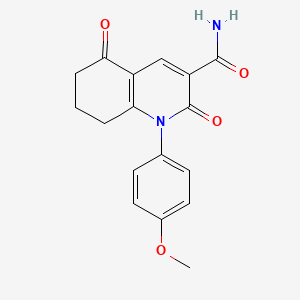
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide” is a complex organic molecule that contains several functional groups. It has an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms. It also contains a benzothiazole group, which is a fused ring structure containing a benzene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially have interesting electronic properties due to the presence of nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been utilized in the synthesis of aminothiazole Schiff base ligands which, when chelated with bivalent metals like cobalt, nickel, copper, and zinc, exhibit significant antimicrobial properties . These metal chelates have shown strong action against both Gram-positive and Gram-negative bacteria, including Micrococcus luteus and Escherichia coli .
Antioxidant Properties
The antioxidant activity of these metal chelates is noteworthy. They have been evaluated using assays like DPPH and ferric reducing power, demonstrating high inhibition percentages, indicating their potential as antioxidants in pharmaceutical applications .
Anti-inflammatory Efficacy
In the realm of anti-inflammatory research, the compound’s derivatives have been tested for their efficacy. The synthesized metal complexes have shown promising results in in vitro anti-inflammatory activity by the protein denaturation method .
DNA Binding Assay
The ability of this compound’s derivatives to bind with DNA has been explored, which is crucial for understanding its role in genetic therapies and diagnostics .
Metal Chelation for Medicinal Applications
The compound’s ability to form chelates with metals has been leveraged in medicinal chemistry. These chelates have been studied for their potential roles in developing novel metallo-drugs with lower side effects .
Synthesis of Heterobimetallic Complexes
Researchers have synthesized trinuclear heterobimetallic complexes using derivatives of this compound. These complexes have been characterized and show potential for further exploration in materials science and catalysis .
Coordination Chemistry and Material Science
The coordination abilities of this compound with various metals can be exploited in material science for creating new materials with specific properties .
Chemotherapeutic Research
The compound’s derivatives have been assessed for their chemotherapeutic properties, especially in the search for new drugs that can offer alternatives to existing treatments with fewer side effects .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-3-19-9-4-5-10-12(7-9)21-14(15-10)16-13(18)11-6-8(2)20-17-11/h4-7H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVXDVIWLESJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)



![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)

![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

